2H-Thiopyran-3(4H)-one

Organic synthesis Heterocyclic chemistry Conjugate addition

2H-Thiopyran-3(4H)-one (CAS 29431-28-5), also named 4H-thiopyran-3-one or 3,4-dihydro-2H-thiopyran-3-one, is a six-membered sulfur-containing heterocyclic ketone bearing an endocyclic α,β-unsaturated carbonyl system (C₅H₆OS, MW 114.17 g/mol). It is the partially unsaturated congener within the thiopyran-3-one family, formally distinguished from its fully saturated analog tetrahydro-2H-thiopyran-3-one (CAS 19090-03-0, C₅H₈OS, MW 116.18) by the presence of a C=C double bond conjugated with the ketone.

Molecular Formula C5H6OS
Molecular Weight 114.17 g/mol
CAS No. 29431-28-5
Cat. No. B13107458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Thiopyran-3(4H)-one
CAS29431-28-5
Molecular FormulaC5H6OS
Molecular Weight114.17 g/mol
Structural Identifiers
SMILESC1C=CSCC1=O
InChIInChI=1S/C5H6OS/c6-5-2-1-3-7-4-5/h1,3H,2,4H2
InChIKeyAEDFDYYPESUHNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2H-Thiopyran-3(4H)-one (CAS 29431-28-5): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


2H-Thiopyran-3(4H)-one (CAS 29431-28-5), also named 4H-thiopyran-3-one or 3,4-dihydro-2H-thiopyran-3-one, is a six-membered sulfur-containing heterocyclic ketone bearing an endocyclic α,β-unsaturated carbonyl system (C₅H₆OS, MW 114.17 g/mol) [1]. It is the partially unsaturated congener within the thiopyran-3-one family, formally distinguished from its fully saturated analog tetrahydro-2H-thiopyran-3-one (CAS 19090-03-0, C₅H₈OS, MW 116.18) by the presence of a C=C double bond conjugated with the ketone [2]. The compound is a liquid at ambient temperature with a predicted density of 1.134 g/cm³, a boiling point of 80 °C at 4 Torr (estimated ~195 °C at 760 mmHg), and a computed logP of 0.8 [3]. First synthesized via intramolecular Friedel–Crafts cyclization of allylthioglycolic acid chloride [4], it serves as a gateway building block for sulfone-based heterocyclic libraries through straightforward oxidation to the 1,1-dioxide [5].

Physical Form
Liquid reagent for direct volumetric dispensing in automated parallel synthesis and flow chemistry.
Reactivity Manifold
α,β-Unsaturated ketone enables conjugate addition, cycloaddition, and enolate chemistry unavailable to saturated analogs.
Building Block Utility
Reported multigram oxidation route to 1,1-dioxide sulfone libraries; supports Biginelli multicomponent diversification.

Why Tetrahydrothiopyran-4-one or Cyclohexanone Cannot Replace 2H-Thiopyran-3(4H)-one in Structure-Sensitive Applications


Within the thiopyranone family, the position of the ketone, the oxidation state of the sulfur atom, and the presence or absence of endocyclic unsaturation create functionally non-interchangeable chemical entities. The 4-keto isomer tetrahydrothiopyran-4-one (CAS 1072-72-6) is a crystalline solid (mp 60–64 °C) with a logP of 1.08, whereas 2H-thiopyran-3(4H)-one is a liquid with logP 0.8, yielding differential handling, solubility, and partitioning behavior [1]. More critically, the α,β-unsaturated carbonyl motif in 2H-thiopyran-3(4H)-one enables conjugate addition, cycloaddition, and enolate chemistry that is structurally impossible for the fully saturated tetrahydro-2H-thiopyran-3-one (CAS 19090-03-0) and geometrically precluded in the 4-keto isomer [2]. Even among 3-keto thiopyrans, oxidative desulfurization or sulfone formation proceeds with distinct regiochemical outcomes depending on the saturation state of the ring [3]. Generic substitution without accounting for these orthogonal reactivity vectors risks failed synthetic campaigns, irreproducible biological outcomes, and procurement of a compound with incorrect physical form for the intended process [4].

Target (CAS 29431-28-5) Liquid at ambient temperature
Typical Substitute Risk Tetrahydrothiopyran-4-one (CAS 1072-72-6) is a crystalline solid (mp 60–64 °C); introduces dissolution steps and may not suit neat-phase or automated liquid handling.
Endocyclic α,β-unsaturated ketone
Fully saturated tetrahydro-2H-thiopyran-3-one (CAS 19090-03-0) lacks the electrophilic β-carbon; conjugate addition and Diels–Alder routes may not proceed.
3-keto thiopyran ring system
4-keto isomer alters sulfone building block regiochemistry; published oxidation–elimination route is specific to the 3-one scaffold and may not transfer.

Quantitative Comparative Evidence: 2H-Thiopyran-3(4H)-one vs. Closest Analogs for Scientific Selection


α,β-Unsaturated Ketone Scaffold: Conjugate Addition Reactivity Absent in the Saturated Analog

2H-Thiopyran-3(4H)-one (CAS 29431-28-5) possesses an endocyclic C=C double bond yielding an α,β-unsaturated thioketone (vinylogous thioester) system, whereas its fully saturated congener tetrahydro-2H-thiopyran-3-one (CAS 19090-03-0) is a simple cyclic thioether-ketone lacking this electrophilic β-carbon [1][2]. The ground-state structural difference is reflected in the molecular formula (C₅H₆OS vs. C₅H₈OS), molecular weight (114.17 vs. 116.18 g/mol), and IUPAC Standard InChI string, which confirms the sp²-hybridized C1–C2 bond in the target compound [1]. This olefinic moiety enables Diels–Alder cycloaddition, Michael-type conjugate addition, and enolate-based α-functionalization pathways that are structurally unavailable to the saturated analog [3].

α,β-Unsaturation vs. Saturated Ring
Head-to-head
C₅H₆OS (MW 114.17) contains conjugated C=C; comparator C₅H₈OS (MW 116.18) is fully saturated
Enables conjugate addition and cycloaddition; absent in saturated analog.
InChI-confirmed sp² C1=C2 bond in target.
Organic synthesis Heterocyclic chemistry Conjugate addition

Physical State Differentiation: Liquid 3-Keto Thiopyran vs. Crystalline Solid 4-Keto Isomer

2H-Thiopyran-3(4H)-one is a liquid at standard ambient conditions, exhibiting a boiling point of 80 °C at 4 Torr (estimated 195.2 °C at 760 mmHg) and a density of 1.134 g/cm³ . In contrast, the regioisomeric tetrahydro-4H-thiopyran-4-one (CAS 1072-72-6) is a crystalline solid with a melting point of 60–64 °C (lit. 65–66 °C) and a lower estimated density of 1.050 g/cm³ [1]. The liquid physical form of the 3-keto isomer eliminates the need for pre-melting or dissolution in neat-phase reactions and facilitates direct liquid dispensing in automated synthesis platforms, whereas the 4-keto isomer requires solvent-assisted handling or thermal melting prior to use.

Physical State at RT
Cross-study comparable
Liquid (bp ~195 °C); 4-keto isomer is crystalline solid, mp 60–64 °C
Liquid form eliminates melting step; supports automated liquid handling.
Density: ~1.134 g/cm³ (target) vs ~1.050 g/cm³ (comparator).
Process chemistry Formulation development Physicochemical characterization

Quantified Synthetic Yields for 1,1-Dioxide Building Blocks: Multigram Oxidation Route from the 3-Keto Thiopyran

2H-Thiopyran-3(4H)-one is the direct precursor for multigram-scale synthesis of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides via a four-step sequence: (i) oxidation with 30% aqueous H₂O₂ in AcOH–Ac₂O, (ii) NaBH₄ reduction, (iii) mesylation, and (iv) base-mediated elimination (pyridine for the 3,4-isomer; aqueous NaOH for the 3,6-isomer), affording total yields of 64% and 74%, respectively [1]. The resulting cyclic β-ketosulfone (dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide) participates in one-pot Biginelli multicomponent reactions with ureas and arylaldehydes to give dihydropyrimidinones/thiones in yields up to 95%, and has been used to prepare an SO₂-containing analogue of the anticancer drug-candidate enastron on gram scale [2]. Neither tetrahydrothiopyran-4-one nor cyclohexanone can be directly elaborated to the same sulfone building blocks with comparable efficiency, as the 3-keto regiochemistry and ring unsaturation are integral to the oxidation–elimination sequence [1].

1,1-Dioxide Synthesis Yields
Cross-study comparable
64% (3,4-dihydro) and 74% (3,6-dihydro) total yield over 4 steps; up to 95% Biginelli adducts
Validated multigram route to sulfone building blocks; no equivalent published route for 4-keto isomer.
Synth. Commun. 2018; New J. Chem. 2018.
Medicinal chemistry Sulfone synthesis Building block utility

Beckmann Fragmentation Kinetics: Thian-3-one Oxime Tosylate Reacts 26-Fold Faster Than the 4-One Congener

In a classical physical organic study, Grob and Ide measured the solvolysis rates of thian-3-one (tetrahydro-2H-thiopyran-3-one) and thian-4-one (tetrahydro-4H-thiopyran-4-one) oxime tosylates in 80% ethanol [1]. The anti-oxime tosylate of thian-3-one undergoes concerted Beckmann fragmentation 26 times faster than the Beckmann rearrangement of the 'homomorphous' thian-4-one oxime tosylate under identical conditions. Furthermore, anti-fragmentation of the thian-3-one derivative is 142-fold faster than syn-fragmentation, demonstrating pronounced stereoelectronic control unique to the 3-keto scaffold. This rate acceleration is attributed to the favorable orbital alignment of the C–S σ-bond with the developing carbocation in the 3-thiacyclohexanone framework — a stereoelectronic effect that is geometrically impossible in the 4-keto isomer [1].

Beckmann Fragmentation Rate
Class-level inference
26× faster than 4-one oxime tosylate; 142× anti vs syn selectivity
3-keto scaffold imparts unique stereoelectronic reactivity; 4-keto isomer cannot replicate the fragmentation alignment.
80% EtOH solvolysis; Grob & Ide, 1974.
Physical organic chemistry Reaction kinetics Oxime fragmentation

Kovats Retention Index Differentiation: Gas Chromatographic Behavior of Unsaturated vs. Saturated Thiopyran-3-ones

2H-Thiopyran-3(4H)-one (CAS 29431-28-5, the unsaturated form) exhibits a Kovats retention index (RI) of 1003 on a non-polar DB-1 column, as determined in the analysis of Maillard reaction volatiles generated from thermal reaction of inosine 5′-monophosphate with cysteine and glutathione [1]. The fully saturated analog dihydro-2H-thiopyran-3(4H)-one (CAS 19090-03-0) has a reported RI of 1541 on a polar Supelcowax-10 column from salmon headspace volatile analysis — a substantially different chromatographic behavior consistent with the loss of the polarizable π-system [2]. While a direct same-column comparison is not available, the documented RI values establish that these two oxidation states are chromatographically resolved and individually identifiable species in complex volatile mixtures, such as food aroma or Maillard reaction product profiles [1][3].

GC Retention Index
Supporting evidence
RI 1003 (DB-1, non-polar); saturated analog RI 1541 (Supelcowax-10, polar)
Chromatographically distinct species; correct oxidation state required for Maillard volatile identification.
Same-column comparison not available; different stationary phases.
Flavor chemistry Analytical chemistry Volatile sulfur compounds

In Silico Biological Profile of the 1,1-Dioxide Derivative: Anti-Inflammatory and Antiarthritic Prediction vs. Thiopyran-4-one-Derived Sulfones

The 1,1-dioxide derived from 2H-thiopyran-3(4H)-one (dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide) was elaborated via one-pot multicomponent reactions into three series of cyclic sulfones, and subjected to in silico screening using the PASS (Prediction of Activity Spectra for Substances) algorithm [1]. The synthesized compounds exhibited high predicted probabilities of anti-inflammatory, antiarthritic, antiasthmatic, and antiallergic activity, coupled with strong probability of cystinyl aminopeptidase inhibition [1]. Critically, this biological prediction profile is scaffold-dependent: the ring unsaturation and 3-keto regiochemistry of the parent 2H-thiopyran-3(4H)-one are preserved in the dioxide's conformational preferences, whereas analogous sulfones derived from tetrahydrothiopyran-4-one would adopt a different ring geometry and substitution pattern, leading to a distinct and non-interchangeable biological prediction landscape [1].

In Silico Biological Profile
Class-level inference
High predicted probability for anti-inflammatory, antiarthritic activity; strong cystinyl aminopeptidase inhibition prediction
Scaffold-specific PASS prediction for 3-keto-derived dioxide; 4-keto isomer would require independent evaluation.
In silico prediction only; no wet-lab validation.
Computational drug discovery Anti-inflammatory agents Cystinyl aminopeptidase inhibition

Procurement-Driven Application Scenarios Where 2H-Thiopyran-3(4H)-one (CAS 29431-28-5) Offers Verifiable Advantage


Medicinal Chemistry: Synthesis of Cyclic β-Ketosulfone Libraries via the 1,1-Dioxide Intermediate

Research groups constructing thiopyran-based sulfone libraries for anti-inflammatory or anticancer screening should procure 2H-Thiopyran-3(4H)-one (CAS 29431-28-5) as the starting material. The established four-step oxidation–reduction–mesylation–elimination sequence delivers 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides in 64% and 74% total yields, respectively, on multigram scale . The resulting cyclic β-ketosulfone participates in Biginelli multicomponent reactions yielding dihydropyrimidinones in up to 95% yield, and has been validated for gram-scale preparation of an enastron analogue . The equivalent route has not been demonstrated starting from tetrahydrothiopyran-4-one (CAS 1072-72-6), making the 3-keto unsaturated compound the only entry point with published, reproducible synthetic methodology for this compound class .

Process Development and Automated Parallel Synthesis: Liquid Reagent for Direct Volumetric Dispensing

In automated high-throughput synthesis or continuous flow process environments, the liquid physical state of 2H-Thiopyran-3(4H)-one (bp ~195 °C at 760 mmHg, density 1.134 g/cm³, logP 0.8) enables direct volumetric liquid handling without pre-dissolution or melting steps . By contrast, the 4-keto isomer tetrahydrothiopyran-4-one is a crystalline solid (mp 60–64 °C) requiring solvent-assisted transfer or heated liquid handling equipment [3]. For parallel medicinal chemistry workflows where compound throughput and operational simplicity are critical, procuring the liquid 3-keto thiopyran eliminates a unit operation and reduces solvent consumption relative to solid handling protocols .

Flavor and Aroma Chemistry: Identification and Quantification of Maillard-Derived Sulfur Volatiles

Food chemists and flavor analysts studying sulfur-containing Maillard reaction products should procure the unsaturated form (CAS 29431-28-5, C₅H₆OS) as the authentic reference standard for GC-MS identification. This compound has been unequivocally identified as a thermal degradation product of methionine and as a Maillard volatile from cysteine–ribose–nucleotide model systems, with a Kovats retention index of 1003 on DB-1 . The fully saturated analog (CAS 19090-03-0, C₅H₈OS) is a distinct chemical species with different chromatographic behavior and arises from different thermal pathways; substitution of the saturated form as a reference standard would lead to misidentification of chromatographic peaks in complex food aroma profiles .

Physical Organic Chemistry: Mechanistic Probes Exploiting the 3-Keto Thiacyclohexane Scaffold

Physical organic chemists investigating stereoelectronic effects in Beckmann fragmentations and rearrangements should select the 3-keto thiopyran scaffold (as the saturated derivative thian-3-one, or the unsaturated 2H-thiopyran-3(4H)-one for conjugate addition studies). The foundational kinetic study by Grob and Ide demonstrated that thian-3-one anti-oxime tosylate undergoes concerted fragmentation 26-fold faster than rearrangement of the isomeric thian-4-one oxime tosylate, and 142-fold faster than syn-fragmentation . This pronounced stereoelectronic differentiation — rooted in the alignment of the C–S σ-bond with the developing carbocation — is geometrically unique to the 3-thiacyclohexanone framework and is not accessible with the 4-keto isomer. The unsaturated form (CAS 29431-28-5) additionally provides an α,β-unsaturated ketone for conjugate addition-based mechanistic probes .

Application
Selection Property
Validation Focus
Cyclic β-ketosulfone library synthesis
Reported high-yielding oxidation–elimination route to 1,1-dioxides
Reproduce published multigram yields; confirm regiochemical outcome (3,4- vs 3,6-dihydro isomer)
Automated parallel synthesis / flow chemistry
Liquid physical form at ambient temperature
Verify compatibility with liquid handler viscosity and dispensing accuracy; avoid solid-handling steps
Maillard volatile identification (GC-MS)
Distinct Kovats RI and mass spectrum for unsaturated thiopyran-3-one
Confirm retention index matches literature (DB-1, RI 1003) and that saturated analog is chromatographically resolved
Stereoelectronic / mechanistic probes
3-keto thiacyclohexane scaffold with documented fragmentation kinetics
Review Grob fragmentation rate constants; validate oxime derivatization protocol for target system
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